molecular formula C22H24N2O4S B2907149 4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine CAS No. 862738-44-1

4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

Cat. No.: B2907149
CAS No.: 862738-44-1
M. Wt: 412.5
InChI Key: ADSHLUUDPHIKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a morpholine derivative featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a 3-methylphenyl group at position 2. The morpholine ring is further modified with methyl groups at positions 2 and 6 (Figure 1). The compound’s molecular formula is C₂₂H₂₄N₂O₄S, with a molecular weight of 412.5 g/mol (calculated from ).

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15-8-7-9-18(12-15)20-23-21(29(25,26)19-10-5-4-6-11-19)22(28-20)24-13-16(2)27-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSHLUUDPHIKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and methylphenyl groups. The final step involves the formation of the dimethylmorpholine moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Modified Sulfonyl or Aromatic Substituents

highlights two close structural analogues:

Compound ID Substituents (Oxazole Ring) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-(Benzenesulfonyl), 2-(3-Methylphenyl) C₂₂H₂₄N₂O₄S 412.5 Reference compound
D072-0232 4-(4-Fluorobenzenesulfonyl), 2-(3-Methylphenyl) C₂₂H₂₃FN₂O₄S 430.5 Fluorine at sulfonyl benzene para position
D072-0208 4-(Benzenesulfonyl), 2-Phenyl C₂₁H₂₂N₂O₄S 398.48 Phenyl replaces 3-methylphenyl at oxazole position 2

Key Findings :

  • Its higher molecular weight (430.5 vs. 412.5) may also influence solubility.
  • D072-0208 : The absence of a methyl group on the phenyl ring reduces steric bulk, which could increase conformational flexibility or improve binding to hydrophobic pockets .
Comparison with Fenpropimorph

Fenpropimorph (), a fungicidal morpholine derivative, shares the 2,6-dimethylmorpholine core but differs in substituents:

Compound Core Structure Key Substituents Use
Target Compound 2,6-Dimethylmorpholine Oxazole with benzenesulfonyl/3-methylphenyl Research compound
Fenpropimorph 2,6-Dimethylmorpholine Bulky tert-butylphenyl propyl chain Agricultural fungicide

Key Differences :

  • Fenpropimorph’s tert-butylphenyl propyl chain enhances lipophilicity, favoring membrane penetration in fungi .
  • The target compound’s oxazole-sulfonyl system may target different enzymes (e.g., sulfonylurea-like inhibition) compared to fenpropimorph’s sterol biosynthesis inhibition .

Physicochemical and Functional Implications

  • Electronic Effects : The benzenesulfonyl group in the target compound is electron-deficient, which may facilitate interactions with nucleophilic residues in proteins. Fluorination (as in D072-0232) could further polarize the sulfonyl group .
  • Environmental Persistence : Unlike fenpropimorph, which is documented in pesticide leaching studies (), the target compound’s environmental behavior remains uncharacterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.